3-phenyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One efficient method involves using a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach not only enhances the reaction efficiency but also allows for the easy recovery and reuse of the catalyst . Another method employs visible light-induced condensation cyclization using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound can leverage the aforementioned synthetic routes, particularly those that are environmentally friendly and cost-effective. The use of magnetic nanocatalysts and visible light-induced reactions are promising for large-scale production due to their high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives with potential biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can introduce various functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with enhanced biological activities. These derivatives can exhibit improved antitumor, antimicrobial, and anti-inflammatory properties .
Scientific Research Applications
3-phenyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its antitumor effects. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
2-(2′-hydroxyphenyl)-4(3H)-quinazolinone: Used as a fluorescent probe and in biological imaging due to its luminescence properties.
4,6,7-trisubstituted quinazoline derivatives: Evaluated for their antitumor activity against various cancer cell lines.
Uniqueness
3-phenyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique structural features that allow for diverse chemical modifications and its potential for a wide range of biological activities. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-19-11-14(13-6-2-1-3-7-13)10-17-15(19)12-23-18-9-5-4-8-16(18)21-20(23)22-17/h1-9,12,14H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJRNOIABYZAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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